AC-Ala-pro-ala-pna

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Activity Assays:

AC-Ala-Pro-Ala-pNA, also known as N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide, is a synthetic peptide commonly used as a substrate in scientific research for enzyme activity assays. It is a specific substrate for enzymes belonging to the serine protease family, such as chymotrypsin and elastase [].

Here's how it works:

- The "AC" at the beginning indicates an N-acetyl group, which protects the peptide from degradation by other enzymes.

- "Ala" represents the amino acid Alanine, repeated three times in the sequence.

- "Pro" stands for Proline, another amino acid.

- "pNA" refers to para-Nitroanilide, a chromogenic leaving group.

When the specific enzyme cleaves the peptide bond between Proline and Alanine, it releases p-Nitroanilide. p-Nitroanilide is yellow in its free form, allowing researchers to measure the enzyme activity by monitoring the increase in absorbance at a specific wavelength (usually 405 nm) using a spectrophotometer [].

Applications:

AC-Ala-Pro-Ala-pNA finds application in various research areas, including:

- Studying enzyme kinetics: Researchers use this substrate to measure the rate of enzyme activity under different conditions, such as varying substrate concentration, pH, and temperature. This information helps understand the enzyme's mechanism of action and its efficiency [].

- Drug discovery and development: By testing the effect of potential drugs on enzyme activity using AC-Ala-Pro-Ala-pNA, researchers can identify and develop new therapeutic agents targeting specific enzymes involved in various diseases [].

- Diagnostic assays: In some cases, AC-Ala-Pro-Ala-pNA can be used in clinical settings to diagnose certain diseases associated with abnormal enzyme activity, such as cystic fibrosis and pancreatitis [].

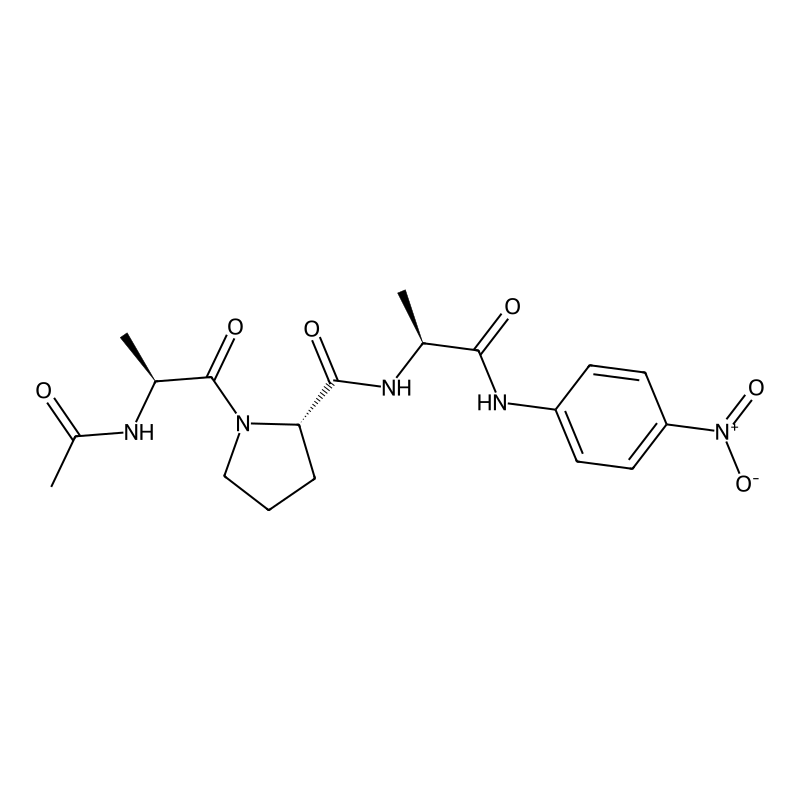

AC-Ala-Pro-Ala-p-nitroanilide, also known as N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide, is a synthetic peptide composed of four amino acids: Alanine, Proline, Alanine, and a p-Nitroanilide group. The structure features an acetyl group at the N-terminus and a p-Nitroanilide group at the C-terminus, which serves as a chromogenic reporter. This compound is primarily utilized as a substrate in enzyme activity assays, particularly for serine proteases such as chymotrypsin and elastase. The unique sequence and structure of AC-Ala-Pro-Ala-p-nitroanilide allow it to mimic natural substrates while providing measurable outputs for enzymatic reactions through the release of yellow-colored p-Nitroaniline upon cleavage .

AC-Ala-Pro-Ala-pNA acts as a substrate for serine proteases. Its mechanism of action involves binding to the active site of the enzyme through specific interactions between the amino acid side chains and the enzyme's residues. The Proline residue plays a crucial role by creating a specific conformation that allows for optimal binding with the enzyme [].

Once bound, the catalytic serine residue of the protease attacks the carbonyl carbon of the peptide bond between Proline and Alanine, leading to its cleavage. This cleavage releases the p-Nitroaniline group and the remaining peptide fragment [].

The principal chemical reaction involving AC-Ala-Pro-Ala-p-nitroanilide is its hydrolysis by serine proteases. The reaction can be summarized as follows:

In this reaction, the serine protease cleaves the peptide bond between Proline and Alanine, resulting in the release of p-Nitroaniline, which can be quantified spectrophotometrically at 405 nm due to its yellow color .

AC-Ala-Pro-Ala-p-nitroanilide acts as a substrate for various serine proteases, playing a crucial role in enzyme kinetics studies. Its specific amino acid sequence allows for selective cleavage by these enzymes, facilitating research into their mechanisms of action and catalytic efficiencies. The released p-Nitroaniline serves as an indicator of enzymatic activity, making it valuable in biochemical assays .

The synthesis of AC-Ala-Pro-Ala-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This process includes:

- Selection of Resins: A suitable resin is chosen to anchor the first amino acid.

- Amino Acid Coupling: Sequential addition of protected amino acids (with protecting groups to prevent undesired reactions) occurs through coupling reactions.

- Deprotection: After each coupling step, protecting groups are removed to expose reactive functional groups.

- Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin and purified.

This method allows for precise control over the peptide sequence and modifications.

AC-Ala-Pro-Ala-p-nitroanilide has several applications in scientific research:

- Enzyme Activity Assays: It is primarily used to measure the activity of serine proteases.

- Biochemical Research: The compound aids in studying protein degradation mechanisms and enzyme kinetics.

- Drug Development: It can be utilized in screening potential inhibitors of serine proteases, contributing to therapeutic advancements .

Interaction studies involving AC-Ala-Pro-Ala-p-nitroanilide focus on its binding affinity and specificity towards serine proteases. These studies utilize techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) to analyze enzyme-substrate interactions quantitatively. Understanding these interactions helps elucidate the catalytic mechanisms of proteases and their roles in physiological processes .

Several compounds share structural similarities with AC-Ala-Pro-Ala-p-nitroanilide but differ in their amino acid sequences or functional groups. Here are some notable examples:

| Compound Name | Structure/Sequence | Unique Features |

|---|---|---|

| N-Acetyl-Alanine-Alanine-Proline-p-Nitroanilide | Acetyl-Alanine-Alanine-Proline-p-Nitroanilide | Contains two Alanines; may exhibit different enzyme specificity |

| N-Acetyl-Valine-Alanine-Proline-p-Nitroanilide | Acetyl-Valine-Alanine-Proline-p-Nitroanilide | Valine substitution may alter binding properties |

| N-Acetyl-Glycine-Proline-Alanine-p-Nitroanilide | Acetyl-Glycine-Proline-Alanine-p-Nitroanilide | Glycine may affect conformational flexibility |

The uniqueness of AC-Ala-Pro-Ala-p-nitroanilide lies in its specific sequence that optimally interacts with serine proteases, making it an effective tool for studying these enzymes compared to other substrates that may not provide the same level of specificity or sensitivity in assays .